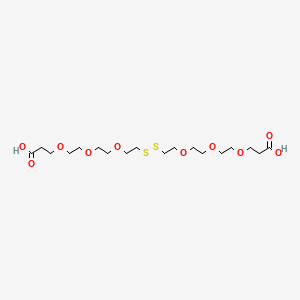

Acid-PEG3-SS-PEG3-Acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O10S2/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBWMEFQLZTRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCSSCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG3-SS-PEG3-Acid: A Cleavable Linker for Advanced Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG3-SS-PEG3-Acid, a homobifunctional, cleavable crosslinker integral to the advancement of targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs). This document details its chemical structure, core properties, and its mechanism of action, supplemented with detailed experimental protocols and data presented for clarity and reproducibility.

Introduction to this compound

This compound is a versatile linker molecule designed for the conjugation of biomolecules.[1][2] Its structure features two terminal carboxylic acid groups, two polyethylene (B3416737) glycol (PEG3) spacers, and a central disulfide bond.[1] This unique architecture imparts desirable characteristics for its primary application in the development of ADCs, which are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[3][4]

The key feature of this linker is its cleavable disulfide bond, which is stable in the bloodstream but is readily broken down within the reducing environment of a cell.[1] This allows for the targeted release of a cytotoxic drug payload once the ADC has been internalized by a cancer cell, thereby minimizing off-target toxicity and enhancing the therapeutic window. The hydrophilic PEG3 spacers improve the solubility and pharmacokinetic properties of the resulting conjugate.[1]

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its function. The terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing molecules, such as the lysine (B10760008) residues on an antibody, while the disulfide bond is strategically placed for intracellular cleavage.

Structure of this compound

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C18H34O10S2 | [1][5] |

| Molecular Weight | 474.58 g/mol | [1][5] |

| CAS Number | 2055014-98-5 | [1][5] |

| Purity | ≥95% to 98% | [1][5] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | -20°C for long-term storage | [2][5] |

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC constructed with this compound relies on a sequence of well-defined biological events, culminating in the targeted release of the cytotoxic payload.

ADC Workflow: From Systemic Circulation to Intracellular Drug Release

Caption: Workflow of an ADC from binding to a cancer cell to intracellular drug release.

The process begins with the ADC circulating in the bloodstream, where the disulfide bond of the linker remains stable in the oxidizing environment.[1] Upon reaching the target cancer cell, the antibody component of the ADC specifically binds to its corresponding antigen on the cell surface.[4] This is followed by internalization of the ADC-antigen complex through receptor-mediated endocytosis.[6] The complex is then trafficked through the endosomal-lysosomal pathway. Inside the cell, the high concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond in the linker.[1] This releases the active cytotoxic payload into the cytosol, where it can then exert its therapeutic effect, leading to apoptosis of the cancer cell.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound in the context of ADC development.

Synthesis of this compound

While this compound is commercially available, a general synthetic approach for homobifunctional disulfide-containing PEG linkers is outlined below. This process typically involves the coupling of a protected thiol-PEG-acid derivative followed by deprotection and oxidation to form the disulfide bond.

Materials:

-

Appropriate protected thiol-PEG-acid starting material

-

Coupling agents (e.g., DCC, EDC)

-

Activating agents (e.g., NHS)

-

Deprotection reagents (specific to the protecting group used)

-

Oxidizing agent (e.g., iodine, air)

-

Organic solvents (e.g., DCM, DMF)

-

Purification media (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

Activation of Carboxylic Acid: The carboxylic acid of the protected thiol-PEG-acid is activated, typically using a carbodiimide (B86325) coupling agent like EDC in the presence of NHS to form a more stable NHS ester.[7]

-

Coupling Reaction: The activated PEG derivative is then reacted with a suitable amine-containing molecule to form an amide bond. For a homobifunctional linker, this step would involve a self-condensation or a reaction with a linker that can be subsequently modified.

-

Deprotection of Thiol: The protecting group on the thiol is removed under specific conditions that do not affect the rest of the molecule.

-

Disulfide Bond Formation: The deprotected thiol is oxidized to form the disulfide bond. This can be achieved through air oxidation or by using a mild oxidizing agent like iodine.

-

Purification: The final product is purified using techniques such as column chromatography on silica gel or reverse-phase HPLC to obtain the desired purity.[7]

Conjugation of this compound to an Antibody and Drug

This protocol describes a two-step process for conjugating a drug to an antibody using this compound. First, the drug is attached to one of the linker's carboxylic acid groups. Then, the drug-linker complex is attached to the antibody.

Step 1: Conjugation of Drug to Linker

-

Activation of Linker: Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO. Add 1.1 equivalents of EDC and 1.1 equivalents of NHS. Stir the reaction at room temperature for 1 hour to activate one of the carboxylic acid groups.[8]

-

Drug Conjugation: Add 1.0 equivalent of the amine-containing drug to the activated linker solution. If the drug salt form is used, add 1.2 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: Purify the drug-linker conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

Step 2: Conjugation of Drug-Linker to Antibody

-

Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.[9]

-

Activation of Drug-Linker: Dissolve the purified drug-linker conjugate in DMF or DMSO. Add 1.1 equivalents of EDC and 1.1 equivalents of NHS and stir for 1 hour at room temperature to activate the remaining carboxylic acid group.[7]

-

Antibody Conjugation: Add the activated drug-linker solution to the antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting ratio is 5-10 fold molar excess of the drug-linker. The final concentration of the organic solvent should generally be kept below 10% (v/v) to maintain antibody stability. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

-

Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or lysine, to a final concentration of 50 mM to react with any remaining activated drug-linker.

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker, free drug, and other small molecules.[2][]

Logical Flow for ADC Synthesis

Caption: A logical workflow for the synthesis of an antibody-drug conjugate.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

The average number of drug molecules conjugated to each antibody, known as the DAR, is a critical quality attribute of an ADC. HIC is a standard method for its determination.[1][11]

-

Principle: The conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity. HIC separates molecules based on differences in their hydrophobicity. The unconjugated antibody will elute first, followed by ADCs with increasing numbers of conjugated drugs.[3]

-

Instrumentation: A liquid chromatography system equipped with a HIC column and a UV detector.

-

Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

-

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the purified ADC sample.

-

Elute with a gradient of increasing Mobile Phase B.

-

Monitor the elution profile at 280 nm.

-

The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs, and a broader distribution for lysine-linked ADCs) are integrated.

-

The weighted average DAR is calculated from the relative peak areas.[11]

-

Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

SEC is used to assess the presence of aggregates in the final ADC product, which can affect its efficacy and immunogenicity.[]

-

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the monomeric ADC.[2]

-

Instrumentation: A liquid chromatography system with an SEC column and a UV detector.

-

Mobile Phase: A physiological buffer such as PBS, pH 7.4.

-

Procedure:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the purified ADC sample.

-

Elute with the isocratic mobile phase.

-

Monitor the elution profile at 280 nm.

-

The percentage of aggregate is determined by comparing the peak area of the high molecular weight species to the total peak area.

-

Conclusion

This compound is a critical tool in the development of advanced drug delivery systems. Its well-defined structure, featuring cleavable and hydrophilic elements, allows for the creation of highly effective and targeted therapies. The experimental protocols provided in this guide offer a foundation for the synthesis, conjugation, and characterization of ADCs utilizing this versatile linker, enabling researchers to further innovate in the field of precision medicine.

References

- 1. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ymc.eu [ymc.eu]

- 4. escopharma.com [escopharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. broadpharm.com [broadpharm.com]

- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action for Acid-PEG3-SS-PEG3-Acid Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acid-PEG3-SS-PEG3-Acid linker is a sophisticated, bifunctional, and cleavable linker designed for use in the development of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs). Its architecture is meticulously crafted to provide stability in systemic circulation while enabling the controlled release of a therapeutic payload under specific physiological conditions prevalent in the target microenvironment, such as tumor tissues, or within the intracellular compartments of target cells.

This technical guide provides a comprehensive overview of the core mechanism of action of the this compound linker. It details the dual-trigger release mechanism, presents illustrative quantitative data on linker stability and cleavage, provides detailed experimental protocols for characterization, and visualizes key pathways and workflows to support researchers in the application of this advanced linker technology.

The linker's structure, featuring a central disulfide bond flanked by two polyethylene (B3416737) glycol (PEG3) spacers and terminated with carboxylic acid groups, offers a unique combination of properties. The PEG spacers enhance hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting conjugate[1]. The core of its functionality, however, lies in its dual-responsive nature: the disulfide bond is susceptible to reductive cleavage, while the terminal acid groups are designed for acid-labile cleavage[1].

Core Mechanism of Action: A Dual-Trigger System

The this compound linker operates on a dual-release mechanism, enhancing the specificity of payload delivery by responding to two distinct physiological triggers: the reducing environment within the cell and the acidic conditions of the tumor microenvironment or endo-lysosomal compartments.

Reductive Cleavage of the Disulfide Bond

The central disulfide (-S-S-) bond is engineered to be stable in the oxidizing environment of the bloodstream, where the concentration of reducing agents is low[]. However, upon internalization into a target cell, the ADC is exposed to a significantly more reducing environment. The cytoplasm has a high concentration of glutathione (B108866) (GSH), a tripeptide thiol, which is estimated to be in the range of 1-10 mM, approximately 1000-fold higher than in the extracellular space[][3].

This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond through a thiol-disulfide exchange reaction, leading to the release of the therapeutic payload. In addition to GSH, other intracellular reducing enzymes, such as thioredoxin (TRX) and glutaredoxin (GRX), can also contribute to the catalytic cleavage of disulfide bonds in xenobiotics and ADC linkers[4].

Acid-Mediated Cleavage

The terminal carboxylic acid groups of the linker are designed to be stable at the physiological pH of blood (approximately 7.4) but become susceptible to cleavage in acidic environments[5]. This acid-lability provides a second layer of controlled release. Acidic conditions are characteristic of the tumor microenvironment (pH 6.5-7.2) and, more significantly, the intracellular endosomal (pH 5.5-6.0) and lysosomal (pH 4.5-5.0) compartments following ADC internalization[5]. The acidic pH catalyzes the hydrolysis of the acid-labile moiety, leading to the release of the payload.

This dual-trigger mechanism ensures that the therapeutic payload is preferentially released at the site of action, thereby enhancing the therapeutic index and minimizing off-target toxicity.

Intracellular Trafficking and Payload Release

The journey of an ADC from the bloodstream to the release of its payload within a target cell is a multi-step process. Understanding this pathway is crucial for optimizing ADC design.

Quantitative Data on Linker Stability and Cleavage

Table 1: Illustrative Plasma Stability of Disulfide-Containing ADCs

| Linker Type | Species | Incubation Time (days) | % Intact ADC Remaining | Reference |

| Hindered Disulfide | Human | 7 | >90% | [6] |

| Unhindered Disulfide | Human | 7 | ~60% | [6] |

| PEGylated Disulfide | Mouse | 7 | ~85% | [7] |

Table 2: Illustrative In Vitro Cleavage of Disulfide Linkers by Reducing Agents

| Linker Type | Reducing Agent | Concentration | Half-life (t½) | Reference |

| Hindered Disulfide | GSH | 5 mM | ~2 hours | [6] |

| Unhindered Disulfide | GSH | 5 mM | <30 minutes | [6] |

| PEGylated Disulfide | DTT | 10 mM | ~1 hour | [8] |

Table 3: Illustrative pH-Dependent Hydrolysis of Acid-Labile Linkers

| Linker Type | pH | Half-life (t½) | Reference |

| Hydrazone | 7.4 | >100 hours | [9] |

| Hydrazone | 5.0 | ~10 hours | [9] |

| Acetal | 7.4 | ~50 hours | General Knowledge |

| Acetal | 5.0 | ~2 hours | General Knowledge |

Disclaimer: The data presented in these tables are for illustrative purposes only and are derived from studies on similar, but not identical, linker structures. Actual performance of the this compound linker may vary and should be determined experimentally.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the stability and cleavage of the this compound linker. These protocols can be adapted for specific ADC constructs.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC in plasma from different species over time.

Materials:

-

ADC construct with this compound linker

-

Human, mouse, rat, and cynomolgus monkey plasma (or other species of interest)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein A or G magnetic beads for ADC capture

-

LC-MS system

-

Incubator at 37°C

Protocol:

-

Prepare a stock solution of the ADC in PBS.

-

Dilute the ADC stock solution into pre-warmed plasma from each species to a final concentration of 100 µg/mL. Prepare a control sample in PBS.

-

Incubate the samples at 37°C with gentle agitation.

-

At designated time points (e.g., 0, 4, 24, 48, 72, 96, 144, and 168 hours), collect aliquots from each sample and immediately freeze at -80°C to halt any degradation.

-

For analysis, thaw the samples and isolate the ADC using protein A or G magnetic beads.

-

Wash the beads to remove plasma proteins.

-

Elute the ADC from the beads.

-

Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

-

The plasma supernatant can also be analyzed by LC-MS to quantify the amount of released payload.

-

Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile.

In Vitro Reductive Cleavage Assay with Glutathione (GSH)

Objective: To determine the kinetics of disulfide bond cleavage in the presence of a physiologically relevant reducing agent.

Materials:

-

ADC construct

-

PBS, pH 7.4

-

Reduced Glutathione (GSH)

-

LC-MS or HPLC system

-

Incubator at 37°C

Protocol:

-

Prepare a stock solution of the ADC in PBS.

-

Prepare a stock solution of GSH in PBS (e.g., 100 mM).

-

In a reaction tube, dilute the ADC to a final concentration (e.g., 1 mg/mL) in PBS.

-

Initiate the cleavage reaction by adding GSH to a final concentration mimicking intracellular levels (e.g., 5 mM).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction and quench it immediately, for example, by adding an equal volume of ice-cold acetonitrile (B52724) or by flash-freezing.

-

Analyze the samples by LC-MS or RP-HPLC to quantify the amount of intact ADC and the released payload.

-

Plot the percentage of intact ADC versus time to determine the cleavage kinetics and calculate the half-life (t½) of the linker under these conditions.

pH-Dependent Hydrolysis Assay

Objective: To assess the stability of the acid-labile groups of the linker at different pH values.

Materials:

-

ADC construct

-

Buffers of varying pH (e.g., PBS at pH 7.4, acetate (B1210297) buffer at pH 5.5, and citrate (B86180) buffer at pH 4.5)

-

LC-MS or HPLC system

-

Incubator at 37°C

Protocol:

-

Prepare a stock solution of the ADC.

-

Dilute the ADC into each of the different pH buffers to a final concentration (e.g., 1 mg/mL).

-

Incubate the samples at 37°C.

-

At specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take aliquots and quench the reaction as described in the reductive cleavage assay.

-

Analyze the samples by LC-MS or RP-HPLC to measure the concentration of intact ADC and released payload.

-

Plot the percentage of intact ADC over time for each pH condition to determine the hydrolysis rate and linker stability at different pH levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the stability and cleavage of an ADC linker.

Conclusion

The this compound linker represents a sophisticated approach to controlled drug delivery, leveraging a dual-trigger mechanism of reductive and acid-mediated cleavage. This design enhances the therapeutic window of ADCs by promoting stability in circulation and facilitating payload release specifically within the target cellular environment. While quantitative data for this specific linker is not yet widely published, the established methodologies for characterizing similar linkers provide a robust framework for its evaluation. The experimental protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary tools and understanding to effectively utilize and characterize this promising linker technology in the development of next-generation targeted therapies.

References

- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]

- 6. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADC Plasma Stability Assay [iqbiosciences.com]

- 8. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Technical Guide: Synthesis and Characterization of Acid-PEG3-SS-PEG3-Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of Acid-PEG3-SS-PEG3-Acid, a homobifunctional, cleavable crosslinker. This linker is of significant interest in the field of drug delivery, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic systems. Its structure, featuring two carboxylic acid terminals, a central disulfide bond, and hydrophilic polyethylene (B3416737) glycol (PEG) spacers, allows for the conjugation of various molecules and imparts redox-responsive characteristics. The disulfide bond remains stable in the extracellular environment but is susceptible to cleavage by intracellular reducing agents like glutathione (B108866), enabling targeted payload release. The PEG spacers enhance solubility and can improve the pharmacokinetic profile of the resulting conjugate. This guide details a plausible synthetic route, comprehensive characterization methodologies, and the biological context of its application.

Introduction

This compound is a valuable tool in bioconjugation and drug delivery. It is a symmetrical molecule with a disulfide bond at its core, flanked by two PEG3 (triethylene glycol) units, and terminating with carboxylic acid groups. This structure provides several key advantages:

-

Homobifunctionality: The two terminal carboxylic acid groups allow for the coupling of two molecules, which can be the same or different, through standard amide bond formation chemistries.

-

Redox-Responsiveness: The disulfide bond is a cleavable linker, designed to be stable in the oxidizing environment of the bloodstream but readily reduced in the intracellular environment where the concentration of glutathione (GSH) is significantly higher.[1] This differential stability is crucial for triggered drug release within target cells.

-

Hydrophilicity: The polyethylene glycol (PEG) spacers enhance the aqueous solubility of the linker and the resulting conjugate, which can be beneficial for formulation and can reduce non-specific interactions.

This guide will provide a detailed overview of the synthesis and characterization of this important linker.

Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a two-step process: first, the synthesis of a thiol-containing PEGylated carboxylic acid intermediate, followed by an oxidative coupling to form the disulfide bond.

Synthesis Workflow

Caption: A proposed two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-((2-(2-(2-carboxyethoxy)ethoxy)ethyl)thio)propanoic acid (HOOC-PEG3-SH)

-

Materials: 1-(2-{2-[2-(1,3-Dioxo-1,3-dihydroisobenzofuran-2-yl)ethoxy]ethoxy}ethoxy)ethyl-1,3-dioxo-1,3-dihydroisobenzofuran, 3-mercaptopropanoic acid, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (DCM), diethyl ether, sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 1-(2-{2-[2-(1,3-Dioxo-1,3-dihydroisobenzofuran-2-yl)ethoxy]ethoxy}ethoxy)ethyl-1,3-dioxo-1,3-dihydroisobenzofuran (1.0 eq) and 3-mercaptopropanoic acid (1.1 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in a minimal amount of DCM and precipitate by adding cold diethyl ether.

-

Collect the precipitate and dissolve it in a 1M NaOH solution.

-

Stir the solution at room temperature for 4 hours to hydrolyze the phthalimide (B116566) protecting group.

-

Acidify the solution to pH 2 with 1M HCl.

-

Extract the product with DCM (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield HOOC-PEG3-SH as an oil.

-

Step 2: Synthesis of this compound

-

Materials: HOOC-PEG3-SH, hydrogen peroxide (H₂O₂), water.

-

Procedure:

-

Dissolve HOOC-PEG3-SH (1.0 eq) in water.

-

Add a 30% solution of hydrogen peroxide (2.0 eq) dropwise to the solution while stirring.

-

Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, the product can be purified by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain this compound as a white solid or viscous oil.

-

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended.

Quantitative Data Summary

| Property | Expected Value |

| Molecular Formula | C₁₈H₃₄O₁₀S₂ |

| Molecular Weight | 474.59 g/mol |

| Appearance | White solid or colorless oil |

| Purity (by HPLC) | >95% |

| CAS Number | 2055014-98-5[2] |

Experimental Protocols: Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the final product.

-

Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

¹H NMR Protocol:

-

Acquire a standard ¹H NMR spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~3.6 ppm (multiplet, -O-CH₂-CH₂-O- of PEG backbone)

-

~2.9 ppm (triplet, -S-S-CH₂-CH₂-COO-)

-

~2.7 ppm (triplet, -S-S-CH₂-CH₂-COO-)

-

Carboxylic acid proton signal may be broad and its position will be solvent-dependent.

-

-

-

¹³C NMR Protocol:

-

Acquire a standard ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~174 ppm (C=O of carboxylic acid)

-

~70 ppm (-O-CH₂-CH₂-O- of PEG backbone)

-

~38 ppm (-S-S-CH₂-)

-

~34 ppm (-CH₂-COO-)

-

-

3.2.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the final product.

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with Liquid Chromatography (LC-MS).

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as acetonitrile/water with 0.1% formic acid.

-

LC-MS Protocol:

-

Inject the sample into the LC-MS system.

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Monitor the eluent with the mass spectrometer in positive or negative ion mode.

-

Expected Result: A major peak corresponding to the [M+H]⁺ (475.16 m/z) or [M-H]⁻ (473.14 m/z) ion should be observed.

-

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final product.

-

Instrumentation: HPLC system with a UV detector.

-

Sample Preparation: Prepare a solution of the sample (e.g., 1 mg/mL) in the mobile phase.

-

Reversed-Phase HPLC Protocol:

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Expected Result: A single major peak should be observed, and the purity can be calculated from the peak area.

-

Biological Application and Mechanism of Action

This compound is primarily used as a linker in redox-responsive drug delivery systems.[3] The central disulfide bond is key to its function. In the oxidizing extracellular environment, the disulfide bond is relatively stable. However, upon internalization into a cell, particularly a cancer cell with elevated levels of glutathione (GSH), the disulfide bond is cleaved.[1][4]

Glutathione-Mediated Disulfide Cleavage Pathway

Caption: Glutathione-mediated cleavage of a disulfide linker in a drug delivery context.

This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the conjugated drug. The carboxylic acid termini of the linker can be activated (e.g., as NHS esters) to react with primary amines on antibodies and amine-containing drugs to form stable amide bonds.

Conclusion

This compound is a versatile and valuable linker for the development of advanced drug delivery systems. Its synthesis, while requiring careful execution and purification, is achievable through established organic chemistry techniques. The characterization methods outlined in this guide provide a robust framework for ensuring the quality and purity of the final product. The unique redox-responsive nature of the disulfide bond, coupled with the beneficial properties of the PEG spacers, makes this linker a powerful tool for researchers and drug development professionals aiming to create more effective and targeted therapies.

References

- 1. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of the Disulfide Bond in Acid-PEG3-SS-PEG3-Acid: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Acid-PEG3-SS-PEG3-Acid linker is a pivotal component in the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). Its architecture, featuring a central, cleavable disulfide bond flanked by hydrophilic polyethylene (B3416737) glycol (PEG) spacers and terminated with reactive carboxylic acid groups, offers a sophisticated mechanism for targeted drug release. This guide delves into the core functionalities of this linker, with a specific focus on the indispensable role of the disulfide bond. We will explore its chemical properties, the mechanism of redox-responsive cleavage, and its impact on the stability, solubility, and efficacy of bioconjugates. This document provides a comprehensive overview of the experimental protocols for synthesis, conjugation, and characterization, alongside quantitative data and visual representations of its mechanism of action and experimental workflows.

Introduction

The landscape of targeted therapeutics is continually evolving, with a significant emphasis on maximizing efficacy while minimizing off-target toxicity. Antibody-drug conjugates (ADCs) represent a leading class of such therapies, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two moieties is a critical determinant of an ADC's success, dictating its stability in circulation and the efficiency of payload release at the target site.[1][2]

This compound is a homobifunctional, cleavable linker designed to meet these stringent requirements.[3][4][5] Its structure is meticulously designed to offer a balance of stability and controlled release. The terminal carboxylic acid groups provide versatile handles for conjugation to amine-containing molecules, such as antibodies or other proteins, through standard amide bond formation.[5] The two PEG3 spacers enhance the hydrophilicity of the entire construct, which can improve the solubility and pharmacokinetic properties of the resulting conjugate, reducing the likelihood of aggregation.[4] At the heart of this linker lies the disulfide bond, a redox-sensitive trigger that enables selective cleavage in the reducing environment of the intracellular space.[4][6]

The Disulfide Bond: The Linchpin of Controlled Release

The disulfide bond (S-S) is the key functional element of the this compound linker, enabling a targeted drug release mechanism. This bond is relatively stable in the oxidizing environment of the bloodstream, ensuring that the ADC remains intact during circulation and minimizing premature payload release that could lead to systemic toxicity.[7]

However, upon internalization into a target cell, the ADC is exposed to a significantly more reducing environment. The intracellular concentration of glutathione (B108866) (GSH), a tripeptide thiol, is approximately 1-10 mM, which is substantially higher than its concentration in the blood plasma.[8] This high concentration of GSH facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction.[9] This process reduces the disulfide bond to two thiol groups, effectively breaking the linker and releasing the conjugated payload within the target cell, where it can exert its therapeutic effect.[9]

Mechanism of Glutathione-Mediated Cleavage

The cleavage of the disulfide bond in the this compound linker by glutathione is a two-step process:

-

Initial Attack: A molecule of glutathione attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide and releasing one half of the linker as a free thiol.

-

Second Attack: A second molecule of glutathione attacks the mixed disulfide, releasing the other half of the linker as a free thiol and forming oxidized glutathione (GSSG).

This intracellular cleavage is a highly efficient process that leads to the rapid release of the therapeutic payload precisely at the site of action.

Quantitative Data

The following tables summarize key quantitative data for this compound and representative data for the cleavage of similar disulfide linkers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 474.6 g/mol | [10] |

| Chemical Formula | C18H34O10S2 | [10] |

| Purity | ≥95% | [11] |

| Solubility | Soluble in DMSO | [12] |

| Storage | -20°C | [10] |

Table 2: Representative Cleavage Kinetics of Disulfide Linkers in the Presence of Glutathione (GSH)

| Linker Type | GSH Concentration (mM) | Half-life (t½) | Reference |

| Disulfide-linked Nanomicelles | 10 | Rapid Disassembly | [13][14] |

| Disulfide-cross-linked Micelles | 10 | Facilitated Release | [15] |

| Maytansinoid Disulfide Conjugate | 1-10 (intracellular) | Effective Cleavage | [8] |

Experimental Protocols

The following are detailed methodologies for the synthesis, conjugation, and analysis of drug conjugates utilizing the this compound linker.

Representative Synthesis of this compound

This is a representative protocol based on the synthesis of similar PEGylated carboxylic acids and disulfide-containing linkers, as a specific protocol for this molecule is not publicly available.

-

Thiolation of PEG3-Acid: Commercially available HOOC-PEG3-OH is reacted with a suitable thiolating agent, such as N-acetylcysteamine, using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like NHS (N-hydroxysuccinimide) in an anhydrous organic solvent (e.g., DMF).

-

Oxidative Disulfide Bond Formation: The resulting thiol-functionalized PEG3-acid is then subjected to mild oxidative conditions to form the symmetrical disulfide bond. This can be achieved by bubbling air through a solution of the thiol in a suitable solvent or by using a mild oxidizing agent like iodine.

-

Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure this compound linker.

-

Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by NMR spectroscopy to verify the structure.

Conjugation of this compound to an Antibody

This protocol describes the conjugation of the linker to the lysine (B10760008) residues of a monoclonal antibody.

-

Activation of the Linker:

-

Dissolve this compound in an anhydrous organic solvent such as DMSO to a concentration of 10 mM.

-

In a separate tube, prepare a fresh solution of EDC (50 mM) and Sulfo-NHS (50 mM) in cold, dry DMSO.

-

Add the EDC and Sulfo-NHS solutions to the linker solution to activate the carboxylic acid groups.

-

Incubate for 15-30 minutes at room temperature.[16]

-

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 1-2 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS), adjusted to pH 8.0-8.5 to facilitate the reaction with primary amines.[]

-

-

Conjugation Reaction:

-

Quenching and Purification:

-

Quench the reaction by adding a solution of 1 M Tris-HCl, pH 8.0, or hydroxylamine (B1172632) to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[16]

-

Purify the resulting antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove excess linker and other small molecules.[16]

-

Payload Attachment to the Antibody-Linker Conjugate

The attachment of the cytotoxic payload to the second carboxylic acid group of the linker on the antibody would follow a similar activation and conjugation protocol as described in section 4.2, with the payload containing a reactive amine group.

In Vitro Stability and Payload Release Assay

This assay evaluates the stability of the ADC in plasma and the release of the payload in a reducing environment.

-

Plasma Stability:

-

Glutathione-Mediated Payload Release:

-

Incubate the ADC in a buffer (e.g., PBS) containing a physiological concentration of glutathione (e.g., 5-10 mM) at 37°C.

-

At different time points, collect samples and quantify the amount of released payload using RP-HPLC or LC-MS.

-

A control experiment without glutathione should be run in parallel to assess the intrinsic stability of the linker.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving the this compound linker.

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Mechanism of action for an ADC utilizing a disulfide linker.

Conclusion

The this compound linker is a highly effective tool in the design and development of targeted drug delivery systems. Its defining feature, the redox-sensitive disulfide bond, provides a robust mechanism for controlled payload release in the reducing intracellular environment of target cells. This, combined with the beneficial properties of the PEG spacers and the versatility of the terminal carboxylic acid groups, makes it a valuable component in the construction of next-generation ADCs and other bioconjugates. A thorough understanding of its properties and the associated experimental protocols is essential for researchers and scientists working to advance the field of targeted therapy. The continued development and optimization of such linkers will undoubtedly play a crucial role in the future of precision medicine.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Graphviz — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. criver.com [criver.com]

- 8. broadpharm.com [broadpharm.com]

- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]

- 12. imperial.ac.uk [imperial.ac.uk]

- 13. Rapidly disassembling nanomicelles with disulfide-linked PEG shells for glutathione-mediated intracellular drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Rapidly disassembling nanomicelles with disulfide-linked PEG shells for glutathione-mediated intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Disulfide-cross-linked PEG-poly(amino acid)s copolymer micelles for glutathione-mediated intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Strategic Importance of PEG Spacers in the Acid-PEG3-SS-PEG3-Acid Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. The efficacy and safety of these complex biotherapeutics are critically dependent on the design of the linker connecting the monoclonal antibody to the potent cytotoxic payload. Among the diverse array of linker technologies, the Acid-PEG3-SS-PEG3-Acid linker has emerged as a sophisticated and versatile tool. This in-depth technical guide elucidates the pivotal role of the polyethylene (B3416737) glycol (PEG) spacers in this bifunctional, cleavable linker, providing a comprehensive resource for researchers and drug developers in the field.

The this compound linker is characterized by a central disulfide bond, flanked by two tri-ethylene glycol (PEG3) spacers, and capped with terminal carboxylic acid groups. This architecture is meticulously designed to offer a combination of stability in systemic circulation and selective payload release within the tumor microenvironment.

Core Functions of the PEG3 Spacers

The inclusion of discrete PEG3 units is not merely a matter of increasing the linker's length; it is a strategic design choice that profoundly influences the overall properties and performance of the resulting ADC. The core functions of the PEG3 spacers can be summarized as follows:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the ADC, compromising its stability, efficacy, and safety. The hydrophilic nature of the PEG3 spacers significantly improves the overall aqueous solubility of the ADC, mitigating the risk of aggregation and facilitating formulation and administration.[1][2]

-

Improved Pharmacokinetics: The PEG chains create a hydrophilic shield around the payload, which can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and reduced clearance rates.[1][2] This extended exposure increases the probability of the ADC reaching its target tumor cells.

-

Steric Hindrance and Accessibility: The PEG3 spacers provide a defined spatial separation between the antibody and the cytotoxic drug. This separation can be crucial for several reasons. Firstly, it can prevent the payload from interfering with the antigen-binding affinity of the antibody. Secondly, it can improve the accessibility of the disulfide bond to intracellular reducing agents like glutathione (B108866), ensuring efficient payload release upon internalization.

-

Modulation of Immunogenicity: The "stealth" properties conferred by PEGylation can mask potential immunogenic epitopes on the linker-payload complex, thereby reducing the risk of an immune response against the ADC.[2]

The Disulfide Bridge: A Gateway for Targeted Release

The disulfide (-S-S-) bond at the core of the linker is designed to be stable in the oxidizing environment of the bloodstream. However, upon internalization into a tumor cell, it is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher. This redox-sensitive cleavage mechanism ensures that the cytotoxic payload is selectively released at the site of action, minimizing off-target toxicity.[3]

Data Presentation: The Impact of PEG Linker Length on ADC Properties

The length of the PEG spacer is a critical parameter that must be optimized to achieve the desired balance of properties for a given ADC. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics.

| Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity | |||

| ADC Construct | PEG Length | Cell Line | IC50 (nM) |

| Anti-HER2-MMAE | PEG2 | SK-BR-3 | 0.5 |

| Anti-HER2-MMAE | PEG4 | SK-BR-3 | 0.8 |

| Anti-HER2-MMAE | PEG8 | SK-BR-3 | 1.5 |

| Anti-HER2-MMAE | PEG12 | SK-BR-3 | 2.2 |

Note: This table presents a representative trend. Actual IC50 values can vary depending on the antibody, payload, and cell line used.

| Table 2: Effect of PEG Linker Length on Pharmacokinetics in Rats | |||

| ADC Construct | PEG Length | Clearance (mL/hr/kg) | Half-life (hours) |

| Anti-CD30-MMAE | No PEG | 1.2 | 80 |

| Anti-CD30-MMAE | PEG4 | 0.8 | 120 |

| Anti-CD30-MMAE | PEG8 | 0.5 | 150 |

| Anti-CD30-MMAE | PEG12 | 0.4 | 165 |

Note: This table illustrates a general trend. Specific pharmacokinetic parameters are dependent on the ADC and the animal model.

| Table 3: Effect of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition) | ||

| ADC Construct | PEG Length | Tumor Growth Inhibition (%) |

| Anti-Trop2-SN38 | PEG2 | 60 |

| Anti-Trop2-SN38 | PEG4 | 75 |

| Anti-Trop2-SN38 | PEG8 | 85 |

Note: This table shows a representative example of how PEG length can influence anti-tumor activity.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and evaluation of ADCs. The following sections provide methodologies for key experiments related to the synthesis and characterization of ADCs utilizing the this compound linker.

Protocol 1: Synthesis of this compound Linker

This protocol describes a representative synthesis of a homobifunctional disulfide-PEG linker.

Materials:

-

Thiol-PEG3-Acid

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Iodine

-

Dichloromethane (DCM)

-

Sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Thiol-PEG3-Acid (2 equivalents) in a mixture of DCM and DMSO.

-

Add triethylamine (2.5 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of iodine (1.2 equivalents) in DCM to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure this compound linker.

Protocol 2: ADC Conjugation via Amide Bond Formation

This protocol outlines the conjugation of the this compound linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound linker-payload conjugate

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous DMSO

-

Reaction Buffer (e.g., 50 mM Borate Buffer, pH 8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) system

Procedure:

-

Antibody Preparation: Ensure the antibody is at the desired concentration and in the appropriate reaction buffer.

-

Linker-Payload Activation: Dissolve the this compound linker-payload conjugate in anhydrous DMSO. Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.

-

Conjugation: Add the activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

-

Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted activated linker.

-

Purification: Purify the resulting ADC using an SEC system to remove unconjugated linker-payload, free drug, and any aggregates.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an estimation of the average DAR.[4][5]

Materials:

-

Purified ADC sample

-

Unconjugated antibody (for reference)

-

Free drug-linker (for reference)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine the molar extinction coefficients of the antibody and the drug at two different wavelengths (e.g., 280 nm for the antibody and a wavelength where the drug has maximum absorbance).

-

Measure the absorbance of the purified ADC solution at these two wavelengths.

-

Calculate the concentration of the antibody and the conjugated drug using the Beer-Lambert law and a set of simultaneous equations.

-

The DAR is then calculated as the molar ratio of the drug to the antibody.

Protocol 4: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

HIC is a high-resolution method to determine the distribution of different drug-loaded species.[6][7][8]

Materials:

-

Purified ADC sample

-

HPLC system with a HIC column

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the different ADC species using a descending salt gradient (from Mobile Phase A to Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

The different peaks correspond to species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).

-

Calculate the weighted average DAR by integrating the peak areas of each species.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the ADC on cancer cells.

Materials:

-

Target cancer cell line (antigen-positive)

-

Control cell line (antigen-negative)

-

Cell culture medium and supplements

-

ADC sample and controls (unconjugated antibody, free drug)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.

-

Incubate the plates for a specified period (e.g., 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).

Protocol 6: Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma.[9][10]

Materials:

-

Purified ADC sample

-

Human or animal plasma

-

Incubator at 37°C

-

Analytical method for DAR determination (e.g., HIC-HPLC or LC-MS)

Procedure:

-

Incubate the ADC sample in plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma-ADC mixture.

-

Analyze the samples to determine the average DAR at each time point.

-

A decrease in the average DAR over time indicates the cleavage of the linker and release of the payload.

-

The stability can be expressed as the percentage of intact ADC remaining over time.

Mandatory Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Conclusion

The this compound linker represents a highly engineered component in the design of modern ADCs. The strategic inclusion of PEG3 spacers is fundamental to achieving the desired physicochemical and pharmacokinetic properties of the conjugate. By enhancing solubility, prolonging circulation time, and providing optimal spatial arrangement, the PEG3 moieties work in concert with the cleavable disulfide bond to create a linker that is both stable in circulation and efficient in targeted payload delivery. A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers to rationally design and develop the next generation of safer and more effective antibody-drug conjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 2055014-98-5 | BroadPharm [broadpharm.com]

- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ymc.eu [ymc.eu]

- 9. benchchem.com [benchchem.com]

- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to the Cleavable Nature of Acid-PEG3-SS-PEG3-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and analytical methodologies related to the cleavable linker, Acid-PEG3-SS-PEG3-Acid. This homobifunctional linker is a critical component in the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs), enabling the targeted release of therapeutic payloads.

Core Concepts: Structure and Function

This compound is a chemical linker designed with a central disulfide bond flanked by two polyethylene (B3416737) glycol (PEG) spacers, and terminated with carboxylic acid groups. Its molecular formula is C18H34O10S2 with a molecular weight of 474.6 g/mol .[1] This structure imparts several key properties that are advantageous in drug delivery:

-

Cleavable Disulfide Bond: The core of this linker's functionality lies in the disulfide (-S-S-) bond. This bond is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved under reducing conditions, such as those found within the intracellular environment of cells.[2]

-

PEG Spacers: The two PEG3 units enhance the hydrophilicity and flexibility of the linker. This improves the solubility and pharmacokinetic properties of the resulting conjugate, reducing the likelihood of aggregation.[2]

-

Homobifunctional Nature: The terminal carboxylic acid groups allow for the covalent attachment of the linker to two molecules, typically a targeting moiety (like an antibody) and a therapeutic payload, through reactions with primary amines.

Synthesis of this compound

Proposed Synthetic Pathway:

The Cleavage Mechanism: A Response to the Intracellular Environment

The selective cleavage of the disulfide bond in this compound is a critical feature for its application in targeted drug delivery. This process is primarily mediated by the high concentration of glutathione (B108866) (GSH) present in the cytoplasm of cells.

Intracellular vs. Extracellular Glutathione Concentrations:

| Environment | Glutathione (GSH) Concentration | Implication for Disulfide Bonds |

| Extracellular (Bloodstream) | Low (micromolar range) | Disulfide bond remains stable. |

| Intracellular (Cytoplasm) | High (millimolar range, approx. 1-10 mM) | Disulfide bond is readily reduced and cleaved. |

The Chemical Basis of Cleavage:

The cleavage of the disulfide bond by glutathione is a thiol-disulfide exchange reaction. The thiol group of glutathione acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond. This results in the formation of a mixed disulfide and the release of a free thiol, which in the context of an ADC, would be the payload attached to the linker fragment. This process can continue until the payload is fully released.

Experimental Protocols for Cleavage Analysis

To characterize the cleavable nature of this compound, particularly when incorporated into an ADC, several experimental protocols can be employed.

In Vitro Cleavage Assay Using Dithiothreitol (DTT)

This protocol provides a method to assess the chemical stability and cleavage of the disulfide bond using a strong reducing agent.

Materials:

-

ADC conjugated with this compound

-

Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 2% formic acid in 50% acetonitrile)

-

HPLC system with a suitable column (e.g., C8 or C18 reversed-phase)

Procedure:

-

Prepare a solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).

-

Add DTT to the ADC solution to a final concentration of 20 mM.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

At various time points (e.g., 0, 5, 15, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot with the quenching solution.

-

Analyze the samples by reversed-phase HPLC to separate and quantify the intact ADC, released payload, and other fragments.[3]

Data Analysis:

By integrating the peak areas of the different species over time, the kinetics of the disulfide bond cleavage can be determined.

Glutathione-Mediated Cleavage Assay

This assay simulates the intracellular reducing environment to assess the linker's cleavage under more physiologically relevant conditions.

Materials:

-

ADC conjugated with this compound

-

Glutathione (GSH)

-

PBS, pH 7.4

-

HPLC or LC-MS system

Procedure:

-

Prepare a solution of the ADC in PBS.

-

Prepare a stock solution of GSH in PBS and adjust the pH to 7.4.

-

Initiate the cleavage reaction by adding GSH to the ADC solution to a final concentration of 10 mM.[4]

-

Incubate the mixture at 37°C.

-

At predetermined time intervals, take aliquots and analyze them using HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the released drug.

Quantitative Data from a Representative Study:

While specific data for this compound is not available, a study on a similar disulfide-linked conjugate showed significant release of the payload in the presence of 10 mM GSH.[4] The extent and rate of cleavage can be quantified by monitoring the relevant peaks in the chromatogram over time.

Cellular Uptake and Intracellular Trafficking of ADCs with Cleavable Linkers

The efficacy of an ADC with a cleavable linker like this compound is highly dependent on its successful internalization by the target cell and subsequent trafficking to a compartment with a reducing environment.

Workflow of ADC Action:

References

A Deep Dive into the Hydrophilicity and Solubility of Acid-PEG3-SS-PEG3-Acid: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in dictating the overall efficacy, stability, and safety of the conjugate. Acid-PEG3-SS-PEG3-Acid has emerged as a significant bifunctional, cleavable linker, meticulously designed to bridge monoclonal antibodies with potent cytotoxic payloads. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, with a stringent focus on its hydrophilicity and solubility—critical attributes that influence the pharmacokinetic and pharmacodynamic profile of ADCs.

The unique architecture of this linker, featuring two hydrophilic polyethylene (B3416737) glycol (PEG) spacers and a central, redox-sensitive disulfide bond, is engineered to enhance the aqueous solubility of often-hydrophobic drug payloads and to facilitate controlled drug release within the target cell's reducing environment.[][2][3] This guide will delve into the available data, present detailed experimental protocols for characterization, and provide visual representations of its mechanism and experimental workflows to aid researchers in its effective application.

Physicochemical Properties of this compound

The structural attributes of this compound directly contribute to its desirable physicochemical properties for ADC development. The presence of two PEG3 spacers is the primary determinant of its hydrophilicity. The ether oxygen atoms within the PEG backbone are capable of forming hydrogen bonds with water molecules, thereby imparting aqueous solubility to the entire ADC construct.[4] This is particularly advantageous when conjugating hydrophobic drugs, as it can mitigate aggregation and improve the overall stability and handling of the ADC.[][5]

The terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing moieties on antibodies or payloads, typically through the formation of stable amide bonds in the presence of activating agents like EDC and HATU.[6] The central disulfide bond is a key functional feature, designed to remain stable in the oxidizing environment of the bloodstream but to be readily cleaved in the reducing intracellular environment, where glutathione (B108866) concentrations are significantly higher.[2][3]

Quantitative Data Summary

While specific experimental values for the hydrophilicity and solubility of the free this compound linker are not extensively reported in publicly available literature, we can infer its properties from its structure and data on similar PEGylated molecules. The following table summarizes the key physicochemical and known solubility information for this linker.

| Property | Value/Information | Source |

| Molecular Formula | C18H34O10S2 | [7][8][] |

| Molecular Weight | 474.59 g/mol | [] |

| Appearance | Solid | [] |

| Solubility | Soluble in DMSO (10 mM reported) | [] |

| Expected to have good aqueous solubility due to PEG chains. | [4][10] | |

| Hydrophilicity | High, attributed to the two PEG3 spacers. | [][4] |

| Cleavability | The disulfide bond is cleavable by reducing agents (e.g., DTT, glutathione). | [6] |

Experimental Protocols

To aid researchers in the empirical determination and verification of the hydrophilicity and solubility of this compound and its conjugates, this section provides detailed methodologies for key experiments.

Determination of Hydrophilicity by Water Contact Angle (WCA) Measurement

Objective: To quantitatively assess the hydrophilicity of a surface coated with this compound. A lower contact angle indicates greater hydrophilicity.

Methodology:

-

Surface Preparation:

-

Prepare a series of clean glass or silicon wafer substrates.

-

Dissolve this compound in a suitable volatile organic solvent (e.g., DCM, THF) at a concentration of 1-5 mg/mL.

-

Coat the substrates with the linker solution using a spin coater to create a thin, uniform film.

-

Dry the coated substrates under vacuum to remove any residual solvent.

-

-

Contact Angle Measurement:

-

Use a sessile drop goniometer for the measurement.

-

Place a coated substrate on the sample stage.

-

Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

-

Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

Software is then used to measure the angle between the solid surface and the tangent of the droplet at the point of contact.

-

Perform measurements at multiple locations on each substrate and on multiple substrates to ensure reproducibility.

-

Expected Outcome: Surfaces coated with this compound are expected to exhibit a low water contact angle, indicative of a hydrophilic surface.

Determination of Aqueous Solubility (Kinetic and Equilibrium Methods)

Objective: To determine the solubility of this compound in aqueous buffers relevant to biological and formulation studies.

A. Kinetic Solubility Assay (High-Throughput Method)

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.

-

Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a range of final concentrations.

-

Incubation and Analysis:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours) with gentle shaking.

-

Measure the turbidity of the solutions in each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is the kinetic solubility.

-

Alternatively, after incubation, filter the solutions to remove any precipitate and quantify the concentration of the dissolved linker in the filtrate using a UV-Vis spectrophotometer or HPLC-UV.[11][12]

-

B. Equilibrium Solubility Assay (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., buffers at pH 5.0, 6.5, and 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Determine the concentration of the dissolved linker in the filtrate using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.

Visualizations: Diagrams and Workflows

To further elucidate the role and characterization of this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action for an ADC utilizing a disulfide linker.

Caption: Experimental workflow for the characterization and application of this compound in ADC development.

Conclusion

This compound is a rationally designed linker that offers significant advantages in the development of antibody-drug conjugates. Its inherent hydrophilicity, conferred by the dual PEG3 spacers, is crucial for improving the solubility and stability of ADCs, particularly those carrying hydrophobic payloads. The redox-sensitive disulfide bond provides a reliable mechanism for intracellular drug release, enhancing the targeted cytotoxic effect while minimizing off-target toxicity.

While a comprehensive public database of quantitative physicochemical data for this specific linker is not yet available, the experimental protocols provided in this guide offer a robust framework for its characterization in a laboratory setting. The visualizations further clarify its mechanism of action and its central role in the ADC development workflow. For researchers and drug development professionals, a thorough understanding and empirical validation of the hydrophilicity and solubility of this compound are critical steps toward the successful design and implementation of next-generation targeted cancer therapies.

References

- 2. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. purepeg.com [purepeg.com]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 2055014-98-5 | BroadPharm [broadpharm.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. This compound - Creative Biolabs [creative-biolabs.com]

- 10. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into PEG Linkers: A Technical Guide to Homobifunctional vs. Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics and bioconjugation, polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools. Their ability to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules has revolutionized drug delivery. This technical guide provides an in-depth exploration of two primary classes of PEG linkers: homobifunctional and heterobifunctional, offering a comparative analysis to aid researchers in selecting the optimal tool for their specific applications.

Core Concepts: Understanding Homobifunctional and Heterobifunctional PEG Linkers

At its core, a PEG linker is a flexible, hydrophilic spacer composed of repeating ethylene (B1197577) oxide units. The key distinction between homobifunctional and heterobifunctional linkers lies in the reactivity of their terminal functional groups.

Homobifunctional PEG Linkers possess identical reactive groups at both ends of the PEG chain (X-PEG-X).[1][2] These linkers are primarily used for intramolecular crosslinking or for polymerizing monomers.[3] Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines, or maleimides for targeting sulfhydryl groups.[2]

Heterobifunctional PEG Linkers feature two different reactive groups at their termini (X-PEG-Y).[4][5] This dual reactivity allows for a more controlled, sequential conjugation of two distinct molecules, minimizing the formation of undesirable byproducts like polymers.[2][6] This precision makes them highly valuable in complex bioconjugation strategies, such as the development of antibody-drug conjugates (ADCs).[4][5]

Below is a diagram illustrating the fundamental structural difference between these two types of linkers.

References

Methodological & Application

Application Notes and Protocols for the Use of Acid-PEG3-SS-PEG3-Acid in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, connected by a chemical linker.[1] The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of action.[1] This document provides detailed application notes and protocols for the use of Acid-PEG3-SS-PEG3-Acid , a bifunctional, cleavable linker, in the development of ADCs.